molecular formula C15H9ClF2N2O2 B3747413 3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-4(3H)-QUINAZOLINONE

3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-4(3H)-QUINAZOLINONE

Cat. No.: B3747413
M. Wt: 322.69 g/mol
InChI Key: RDROEILGWMGTDD-UHFFFAOYSA-N
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Description

3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the class of quinazolinones Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chlorodifluoromethoxy group attached to the phenyl ring and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce the quinazolinone core or the phenyl ring, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the phenyl ring.

Scientific Research Applications

3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-4(3H)-QUINAZOLINONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-4(3H)-QUINAZOLINONE depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity.

    Electronic Properties: In material science, the compound’s electronic properties are influenced by the presence of the chlorodifluoromethoxy group, which can affect its conductivity and stability in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1,2,3-BENZOTRIAZINE: This compound shares a similar phenyl ring substitution but has a different heterocyclic core.

    3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1,2,4-TRIAZOLE: Another compound with a similar substitution pattern but a different triazole core.

Uniqueness

3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-4(3H)-QUINAZOLINONE is unique due to its specific combination of the quinazolinone core and the chlorodifluoromethoxy-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[4-[chloro(difluoro)methoxy]phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2O2/c16-15(17,18)22-11-7-5-10(6-8-11)20-9-19-13-4-2-1-3-12(13)14(20)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDROEILGWMGTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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